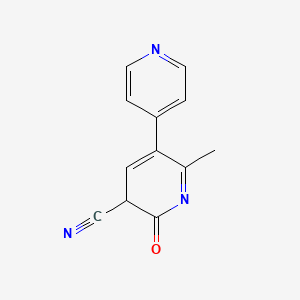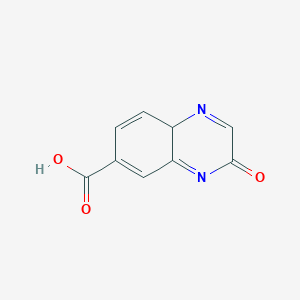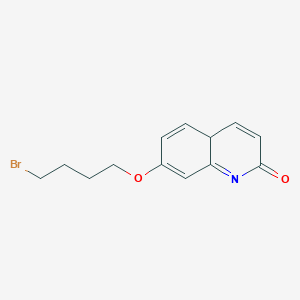![molecular formula C7H3N3O2 B12357282 Pyrido[2,3-d]pyridazine-5,8-dione CAS No. 91533-15-2](/img/structure/B12357282.png)
Pyrido[2,3-d]pyridazine-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused ring system consisting of pyridine and pyridazine rings, which are known for their diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyridazine-5,8-dione typically involves the annulation of the 2-pyridone pattern. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with maleic anhydride in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-d]pyridazine-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce reduced derivatives with altered electronic properties .
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyridazine-5,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and anticancer research.
Medicine: this compound derivatives have shown promise as therapeutic agents for various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies have elucidated the structural features that enable this dual inhibition of COX-1 and COX-2 .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrido[2,3-d]pyrimidine: Another fused ring system with similar structural features.
Uniqueness
Pyrido[2,3-d]pyridazine-5,8-dione is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Propiedades
Número CAS |
91533-15-2 |
|---|---|
Fórmula molecular |
C7H3N3O2 |
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
pyrido[2,3-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C7H3N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H |
Clave InChI |
ZMTNWEPNFQMNAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)N=NC2=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
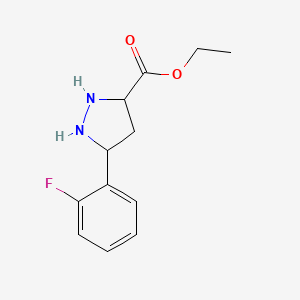
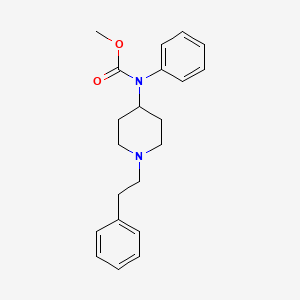
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
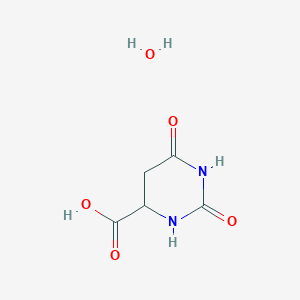
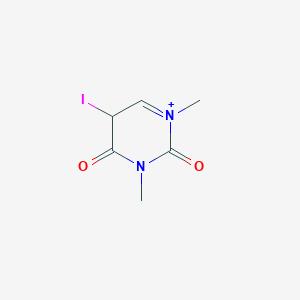
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
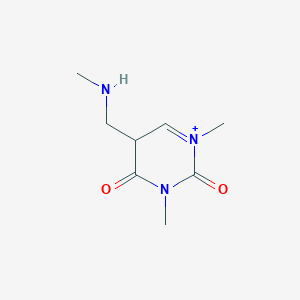
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
